Cas no 1080028-74-5 (tert-Butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate)

tert-Butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate
- MolPort-009-013-694
- CC67904
- 1-[(4-Formylbenzyl)oxy]piperidine, N-BOC protected
- I01-20802
- 4-({[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}methyl)benzaldehyde
- tert-butyl 4-[(4-formylphenyl)methoxy]piperidine-1-carboxylate
- MS-22622
- DTXSID60652781
- 1080028-74-5
- 4-({[1-(TERT-BUTOXYCARBONYL)PIPERIDIN-4-YL]OXY}METHYL)BENZALDEHYDE 90%
- DB-059674
-
- インチ: InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-8-16(9-11-19)22-13-15-6-4-14(12-20)5-7-15/h4-7,12,16H,8-11,13H2,1-3H3
- InChIKey: WQFHJESQGSVMDW-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)C=O
計算された属性
- 精确分子量: 319.17800
- 同位素质量: 319.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 6
- 複雑さ: 388
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- XLogP3: 2.5
じっけんとくせい
- PSA: 55.84000
- LogP: 3.35310
tert-Butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate Security Information
tert-Butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関コード:
2933399090概要:
2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
tert-Butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B811900-50mg |
tert-Butyl 4-(4-Formylbenzyloxy)piperidine-1-carboxylate |
1080028-74-5 | 50mg |
$ 115.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580488-1g |
Tert-butyl 4-((4-formylbenzyl)oxy)piperidine-1-carboxylate |
1080028-74-5 | 98% | 1g |
¥4704.00 | 2024-08-09 | |
TRC | B811900-100mg |
tert-Butyl 4-(4-Formylbenzyloxy)piperidine-1-carboxylate |
1080028-74-5 | 100mg |
$ 185.00 | 2022-06-06 | ||
Apollo Scientific | OR45070-1g |
4-({[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}methyl)benzaldehyde |
1080028-74-5 | 90% | 1g |
£162.00 | 2024-07-28 | |
Apollo Scientific | OR45070-500mg |
4-({[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}methyl)benzaldehyde |
1080028-74-5 | 90% | 500mg |
£108.00 | 2024-07-28 | |
TRC | B811900-10mg |
tert-Butyl 4-(4-Formylbenzyloxy)piperidine-1-carboxylate |
1080028-74-5 | 10mg |
$ 50.00 | 2022-06-06 |
tert-Butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
tert-Butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylateに関する追加情報
tert-Butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate: A Comprehensive Overview
tert-Butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate, also known by its CAS number 1080028-74-5, is a complex organic compound with significant applications in various fields of chemistry. This compound is a derivative of piperidine, a six-membered cyclic amine, and is characterized by its unique structure that combines a tert-butyl group, a formylbenzoyloxy substituent, and a carboxylic acid ester functional group. The molecule's structure makes it highly versatile, enabling it to participate in a wide range of chemical reactions and applications.
The synthesis of tert-butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate typically involves multi-step organic synthesis techniques. The process often begins with the preparation of the piperidine ring, which can be achieved through various methods such as the Hantzsch dihydropyridine synthesis or the Knorr quinoline synthesis. Subsequent steps involve the introduction of the tert-butyl group and the formylbenzoyloxy substituent through esterification or etherification reactions. The final step involves the formation of the carboxylic acid ester group, which is crucial for the compound's reactivity and solubility properties.
One of the most notable features of this compound is its ability to act as a precursor in the synthesis of more complex molecules. For instance, the formyl group in the 4-formylbenzoyloxy substituent can undergo various transformations, such as oxidation to a carboxylic acid or reduction to an alcohol, depending on the desired outcome. Additionally, the piperidine ring can serve as a platform for further functionalization, enabling the creation of bioactive molecules with potential applications in pharmaceuticals and agrochemicals.
Recent studies have highlighted the potential of tert-butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate in drug discovery. Researchers have explored its role as a building block in the synthesis of bioactive compounds targeting various diseases, including cancer and neurodegenerative disorders. For example, derivatives of this compound have been shown to exhibit potent anti-proliferative activity against cancer cell lines, suggesting its potential as a lead compound for anti-cancer drug development.
In addition to its role in drug discovery, this compound has also found applications in materials science. Its unique structure allows it to serve as a precursor for the synthesis of advanced materials such as polymers and nanoparticles. For instance, recent research has demonstrated its use in the preparation of stimuli-responsive polymers that can undergo reversible changes in their physical properties under specific conditions. These materials have potential applications in drug delivery systems and sensors.
The chemical stability and reactivity of tert-butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate make it an attractive candidate for various industrial processes. Its ability to undergo controlled reactions under mild conditions makes it suitable for large-scale production processes. Furthermore, its compatibility with modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry facilitates its characterization and quality control during manufacturing.
From an environmental perspective, researchers have investigated the biodegradability and toxicity of this compound. Studies indicate that under certain conditions, it can undergo biodegradation through microbial action, reducing its environmental impact. However, further research is needed to fully understand its environmental fate and to develop strategies for minimizing its ecological footprint.
In conclusion, tert-butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate, with its CAS number 1080028-74-5, is a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a valuable building block in organic synthesis, contributing to advancements in pharmaceuticals, materials science, and environmental chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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